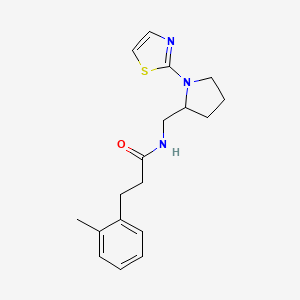

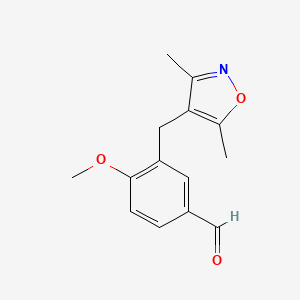

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide is a chemical entity that can be derived from pyrrolo[2,1-b]thiazole derivatives. These derivatives are synthesized from 6-aryl-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acids ethyl esters, which are prepared by refluxing 2-[3-(2-aryl-2-oxoethyl)-4-oxo-2-thiazolidinylidene]acetic acid ethyl esters in POCl3. Amination of these derivatives with primary aliphatic amines yields N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and -propanamides, which are closely related to the compound .

Synthesis Analysis

The synthesis of related compounds involves the preparation of pyrrolo[2,1-b]thiazole derivatives, which are then subjected to amination with primary aliphatic amines to produce N-alkyl-2-[(4-aryl-3-ethoxycarbonyl-2-pyrrolyl)thio]acetamides and -propanamides . Although the exact synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide is not detailed in the provided papers, the process likely involves similar steps of cyclization and amination.

Molecular Structure Analysis

The molecular structure of compounds in the same class as N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide can be complex, with potential for dynamic tautomerism and divalent N(I) character. For example, N-(pyridin-2-yl)thiazol-2-amine, a related compound, exhibits six competitive isomeric structures with a relative energy difference of approximately 4 kcal/mol. Some of these isomers possess divalent N(I) character, indicating a rich structural chemistry that could also be relevant to the compound .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide are not explicitly detailed in the provided papers. However, the synthesis of related compounds suggests that these molecules could participate in various organic reactions, such as amination and cyclization, which are fundamental to their synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide are not directly reported in the provided papers. However, the crystal structure and herbicidal activity of a structurally related compound, N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, have been studied. This compound was synthesized with a 63% yield and its crystallographic data were obtained, indicating that similar compounds can be characterized by X-ray diffraction and may exhibit biological activity . This suggests that N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide could also have definable physical properties and potential biological applications.

科学的研究の応用

Dynamic Tautomerism and Divalent N(I) Character

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide, due to its structural complexity involving thiazol and pyrrolidin rings, exhibits properties akin to those of N-(Pyridin-2-yl)thiazol-2-amine. These compounds are known for their versatile chemical functional units, displaying dynamic tautomerism and divalent N(I) character. Quantum chemical analysis indicates competitive isomeric structures with significant implications for molecular orbital analysis and electron distribution, highlighting their potential in electron-donating applications (Bhatia, Malkhede, & Bharatam, 2013).

Hybrid Anticonvulsants Synthesis

Research into the synthesis of hybrid anticonvulsant molecules leverages the chemical fragments of well-known antiepileptic drugs, incorporating structures similar to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide. These studies aim to create potent new anticonvulsant agents, showcasing the compound's versatility in medical chemistry. Initial screenings have revealed several compounds with promising efficacy in preclinical seizure models, underscoring the potential for developing novel antiepileptic therapies (Kamiński et al., 2015).

Metamagnetic Properties in Polymer Synthesis

The compound's structural relatives have been utilized in synthesizing novel polymers with unique properties, such as metamagnetism. For instance, thiocyanato-bridged nickel(II) complexes exhibit metamagnetic behavior, indicative of the broader utility of compounds with similar molecular frameworks in materials science and nanotechnology (Chattopadhyay et al., 2007).

Soil Nitrogen Structural Characterization

Compounds structurally akin to N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide play a crucial role in the structural characterization of soil nitrogen. Analytical pyrolysis techniques, facilitated by the unique nitrogen-containing structures of these compounds, have advanced the understanding of organic nitrogen in soil, contributing to agricultural chemistry and environmental science (Schulten, Sorge-Lewin, & Schnitzer, 1997).

特性

IUPAC Name |

3-(2-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-14-5-2-3-6-15(14)8-9-17(22)20-13-16-7-4-11-21(16)18-19-10-12-23-18/h2-3,5-6,10,12,16H,4,7-9,11,13H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVDBECQGXZRHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)NCC2CCCN2C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-3-(o-tolyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2519448.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2519449.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2519450.png)

![2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2519452.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-(4-Fluorophenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2519461.png)

![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2519463.png)

![2-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2519465.png)

![3-(oxiran-2-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2519466.png)

![(E)-4-{3-[(Ethylanilino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2519469.png)